molecular formula C15H13N3O3 B11700775 N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide CAS No. 799291-49-9

N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide

Cat. No.: B11700775
CAS No.: 799291-49-9
M. Wt: 283.28 g/mol
InChI Key: IMXKJMANWWMXIO-UHFFFAOYSA-N
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Description

N-[4-[(4-Nitrophenyl)methylideneamino]phenyl]acetamide is a chemical compound with the molecular formula C16H15N3O3 and a molecular weight of 297.32 g/mol . Its structure features an acetamide group linked to a phenyl ring that is connected via a methylideneamino (Schiff base) linker to a second phenyl ring substituted with a nitro group . This specific architecture, particularly the presence of the Schiff base and nitro group, makes it a compound of interest in several research areas. Compounds with similar structural motifs, such as acetamide linkages and nitroaryl groups, are frequently investigated as key intermediates in the synthesis of more complex molecules for pharmaceutical and materials science applications . For instance, related nitroacetanilide derivatives are known to be used as intermediates in the production of dyes and other fine chemicals . Furthermore, structurally analogous compounds featuring acetamide groups and aromatic nitro substituents have been explored in medicinal chemistry research for their potential as inhibitors of specific enzymes, demonstrating the research utility of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

799291-49-9

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H13N3O3/c1-11(19)17-14-6-4-13(5-7-14)16-10-12-2-8-15(9-3-12)18(20)21/h2-10H,1H3,(H,17,19)

InChI Key

IMXKJMANWWMXIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reagents and Conditions

ComponentDetails
Aldehyde 4-Nitrobenzaldehyde (purity >98%)
Amine 4-Acetamidophenylamine (or derivatives)
Solvent Ethanol, methanol, or DMF
Catalyst Glacial acetic acid (0.1–0.5 eq), NaOH (0.1–0.5 eq), or molecular sieves
Temperature Reflux (80–100°C) or room temperature (25°C)
Reaction Time 4–6 hours (reflux) or 24–48 hours (ambient)

Procedure :

  • Activation : Dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol. Add 4-acetamidophenylamine (1.0–1.2 eq) and a catalyst (e.g., glacial acetic acid).

  • Reflux : Heat the mixture under reflux for 4–6 hours.

  • Isolation : Cool the reaction mixture, filter the precipitate, and wash with cold ethanol.

  • Purification : Recrystallize from ethanol or DMF to obtain the pure product.

Optimized Conditions and Yields

Experimental optimizations from analogous Schiff base syntheses highlight the impact of reaction parameters on yield and purity.

Table 1: Comparative Analysis of Reaction Conditions

SourceAldehydeAmineSolventCatalystTimeTempYield (%)
p-Nitrobenzaldehydem-NitroanilineEthanolNaOH4hReflux97.6
p-Nitrobenzaldehyde4-Amino-N-substituted sulfonamideEthanolMolecular sieves4hReflux40–80
4-NitrobenzaldehydeVarious aminesEthanolGlacial acetic acid4hReflux91.6
4-Nitrobenzaldehyde4-Acetylphenylamine derivativesEthanolNaOH4hReflux81–96

Key Observations :

  • Catalyst Choice : Acidic conditions (glacial acetic acid) improve yields for electron-deficient aldehydes like 4-nitrobenzaldehyde.

  • Solvent Polarity : Ethanol outperforms DMF in facilitating rapid dehydration.

  • Purification : Recrystallization from ethanol ensures high purity (>95%).

Alternative Synthetic Routes

While the condensation method dominates, alternative strategies have been explored for structural analogs.

**4.1. Claisen-Schmidt Condensation

Reported in thiazolidinedione syntheses, this method involves:

  • Aldehyde Activation : React 4-nitrobenzaldehyde with a ketone (e.g., acetophenone) to form a α,β-unsaturated ketone.

  • Amine Coupling : Condense the intermediate with 4-acetamidophenylamine under basic conditions.

Limitations : Lower yields (50–60%) compared to direct condensation.

Spectroscopic Characterization

The synthesized compound is validated using FT-IR, ¹H NMR, and mass spectrometry.

Spectral Data

TechniqueKey Peaks/Signals
FT-IR 1680–1700 cm⁻¹ (C=O, amide), 1600–1650 cm⁻¹ (C=N, azomethine), 1340–1480 cm⁻¹ (NO₂)
¹H NMR δ 8.2–8.5 ppm (aromatic protons), δ 7.3–7.8 ppm (C=N=CH), δ 3.6–4.0 ppm (CH₂, acetamide)
Mass Spec m/z 283.28 [M+H]⁺ (C₁₅H₁₃N₃O₃)

Example Data :

  • FT-IR : A peak at 1685 cm⁻¹ confirms the acetamide carbonyl group.

  • ¹H NMR : A singlet at δ 8.15 ppm corresponds to the azomethine proton (-CH=N-).

Challenges and Mitigation Strategies

**6.1. Side Reactions

  • Oxidation of the Acetamide : Mitigated by using inert atmospheres (N₂ or Ar).

  • Tautomerism : Observed in hydrazone derivatives; controlled via anhydrous conditions.

**6.2. Purity Issues

  • Unreacted Aldehyde : Removed via column chromatography (silica gel, ethyl acetate/hexane).

  • Byproducts : Minimized by stoichiometric control (1.1:1 aldehyde-to-amine ratio).

Industrial and Scalability Considerations

  • Cost-Effective Solvents : Ethanol is preferred over DMF for large-scale production.

  • Catalyst Recycling : Reusable catalysts (e.g., Amberlyst®) can reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Pharmacological Activities

Key Observations :

  • Chalcone Derivatives: The chalcone analog (Table 1, Row 1) demonstrated superior antinociceptive activity in mice writhing tests, attributed to the conjugated enone system enhancing interaction with biological targets .
  • Sulfonamide Derivatives: Compounds like N-[4-(4-methoxybenzylsulfamoyl)phenyl]acetamide () and related N-phenylacetamide sulphonamides () exhibit analgesic and anti-hypernociceptive activities, suggesting sulfonamide groups enhance bioactivity through hydrogen bonding and enzyme inhibition .
  • Schiff Bases: The nitro-substituted Schiff base in shares structural similarities with the target compound. Such derivatives are known for antimicrobial and antioxidant properties due to the imine group’s metal-chelating ability .

Physicochemical and Optical Properties

Table 2: Optical and Electronic Properties of Nitrophenyl Acetamide Derivatives
Compound Name Key Functional Groups Optical Properties (Two-Photon Absorption, Fluorescence) Reference
ChNO2 (N-[4-[(2E)-3-(4-Nitrophenyl)propenoyl]phenyl]acetamide) Chalcone with nitro group High two-photon absorption cross-section; strong fluorescence quenching due to nitro group’s electron-withdrawing effect
N-[4-[(4-Nitrophenyl)methylideneamino]phenyl]acetamide (Target) Schiff base with nitro group Predicted strong nonlinear optical activity (similar to ChNO2) Inferred

Key Observations :

  • The nitro group in ChNO2 () significantly reduces fluorescence quantum yield but enhances two-photon absorption, making it suitable for optical materials . The target compound’s Schiff base structure may exhibit comparable nonlinear optical behavior due to similar conjugation and electron-withdrawing effects.
  • Sulfonamide derivatives (e.g., ) lack extended conjugation, resulting in weaker optical activity compared to chalcones or Schiff bases.

Biological Activity

N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group and an acetamide functional group. Its molecular formula is C15H14N4O2C_{15}H_{14}N_{4}O_{2}, with a molecular weight of approximately 283.28 g/mol. The compound's structure allows for diverse reactivity and potential biological activity, making it a valuable candidate for further research.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H14N4O2C_{15}H_{14}N_{4}O_{2}
Molecular Weight283.28 g/mol
Functional GroupsNitro, Acetamide

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is emerging evidence that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant for therapeutic applications.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of several nitrophenyl derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity :
    In vitro assays on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, with further studies needed to elucidate the exact pathways involved .
  • Enzyme Inhibition :
    Research highlighted the compound's ability to inhibit certain enzymes associated with cancer progression. This inhibition was shown to correlate with reduced tumor cell proliferation in laboratory settings .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific enzymes related to cancer

Synthesis Methods

The synthesis of this compound typically involves a straightforward approach using readily available starting materials. The general synthetic route includes:

  • Condensation Reaction : Reacting 4-nitroaniline with an appropriate aldehyde to form the methylidene linkage.
  • Acetylation : Following the condensation, acetylation is performed to introduce the acetamide functional group.

This method provides good yields and can be optimized for scalability in pharmaceutical applications.

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